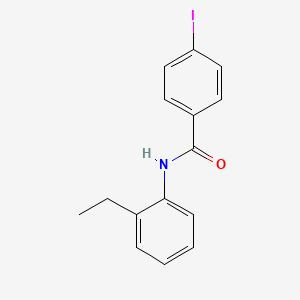![molecular formula C21H19N3O5S B6111748 4-methyl-N-(2-methylphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6111748.png)
4-methyl-N-(2-methylphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-methylphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide, commonly known as MNSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNSB is a sulfonamide derivative that possesses a unique molecular structure, which makes it an ideal candidate for research in the fields of medicine, chemistry, and biology.
作用機序
The exact mechanism of action of MNSB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the inflammatory response and tumor growth. MNSB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. Additionally, MNSB has been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
MNSB has been shown to possess a variety of biochemical and physiological effects. In animal studies, MNSB has been found to reduce inflammation and pain in models of arthritis and other inflammatory diseases. Additionally, MNSB has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of MNSB is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of inflammation and pain. Additionally, MNSB's antitumor activity makes it a useful compound for investigating the mechanisms of cancer growth and development. However, one of the limitations of MNSB is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving MNSB. One area of interest is the development of MNSB derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanisms of action of MNSB and its derivatives in order to optimize their therapeutic applications. Finally, investigations into the potential use of MNSB as a diagnostic tool for certain diseases, such as cancer, could also be explored.
合成法
The synthesis of MNSB involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the reaction between 4-methyl-N-(2-methylphenyl)benzamide and 3-nitrobenzenesulfonyl chloride in the presence of a base. This results in the formation of an intermediate compound, which is then treated with sodium hydride and 3-nitroaniline to yield MNSB.
科学的研究の応用
MNSB has been extensively studied for its potential applications in the field of medicine. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis. Additionally, MNSB has been found to exhibit antitumor activity, which has led to its investigation as a potential chemotherapeutic agent.
特性
IUPAC Name |
4-methyl-N-(2-methylphenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-14-6-3-4-9-19(14)22-21(25)16-11-10-15(2)20(12-16)30(28,29)23-17-7-5-8-18(13-17)24(26)27/h3-13,23H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOOIMNENBZGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-morpholinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6111677.png)
![3-[(3,4-dimethylphenyl)amino]-N-(2-fluorophenyl)-1-piperidinecarboxamide](/img/structure/B6111687.png)
![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6111689.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxy-3-methylbenzyl)ethanamine](/img/structure/B6111702.png)
![2-{1-cyclopentyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111709.png)
![2-(2-methoxyphenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6111723.png)
![(1-{[1-(butylsulfonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6111727.png)
![3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6111740.png)
![1-[(diethylamino)acetyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6111744.png)
![2-[(4-fluorophenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B6111750.png)
![4-[(4-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B6111757.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole](/img/structure/B6111772.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6111785.png)